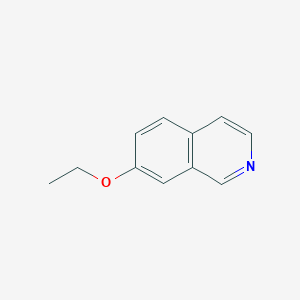

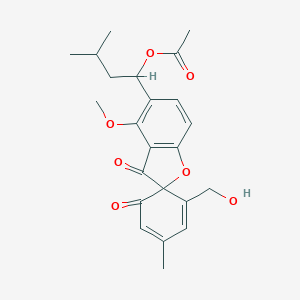

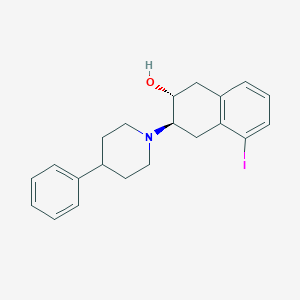

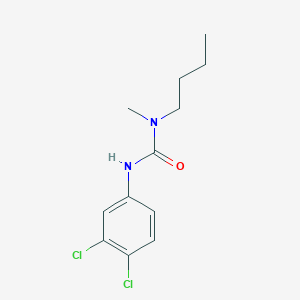

1,2-苯二胺,N1-(3-苯基-2-丙烯-1-基)-

货号 B166471

CAS 编号:

130964-01-1

分子量: 224.3 g/mol

InChI 键: UJTDSOLEQLKCHP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

合成方面和生物活性

- 使用邻苯二胺合成的苯二氮卓类表现出显着的生物活性,包括抗惊厥、抗焦虑、镇静和催眠作用。此类化合物在制药工业中至关重要,突出了合成策略对这些生物活性部分的重要性 (Teli 等人,2023)。

化学抑制剂和药效学

- 对人肝微粒体中细胞色素 P450 同工型的化学抑制剂的研究强调了这些抑制剂在药理学研究中的选择性。这项研究为药物相互作用和代谢研究提供了信息,强调了化学特异性在治疗应用中的重要性 (Khojasteh 等人,2011)。

药物发现和药物化学

- 在药物化学中探索苯基哌嗪衍生物已导致中枢神经系统疾病的后期临床试验。这项研究强调了特定化学骨架在药物发现中的多功能性以及新治疗领域的前景 (Maia 等人,2012)。

环境和分析化学

- 关于对羟基苯甲酸酯在水生环境中发生、归宿和行为的研究回顾了这些防腐剂的环境影响和生物降解。此类研究对于了解合成化合物的环境持久性和潜在的内分泌干扰作用至关重要 (Haman 等人,2015)。

药理学概况

- 对苯并噻氮卓的研究突出了其多种生物活性,包括降压和钙通道阻滞剂作用。这项研究说明了苯并噻氮卓衍生物广泛的治疗潜力以及构效关系在药物设计中的重要性 (Dighe 等人,2015)。

属性

IUPAC Name |

2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTDSOLEQLKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378003 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

CAS RN |

130964-01-1 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimithylformaide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.

Synthesis routes and methods II

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimethylformamide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure. The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。